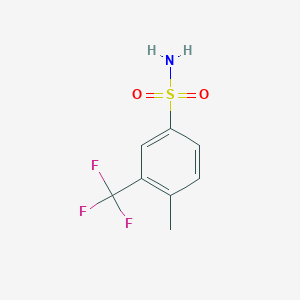

4-甲基-3-三氟甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-3-trifluoromethylbenzenesulfonamide is a chemical compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.22 g/mol . It is intended for research use only and is not meant for human or veterinary use.

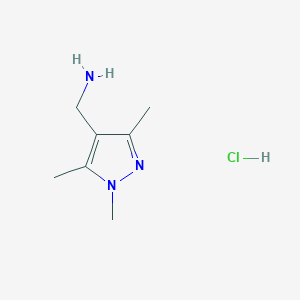

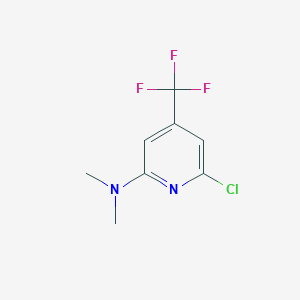

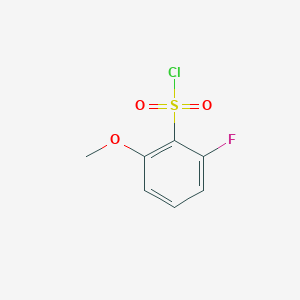

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-trifluoromethylbenzenesulfonamide consists of a benzene ring substituted with a methyl group, a trifluoromethyl group, and a sulfonamide group . The InChI code for this compound is 1S/C8H8F3NO2S/c1-5-2-3-6 (15 (12,13)14)4-7 (5)8 (9,10)11/h2-4H,1H3, (H2,12,13,14) .Physical And Chemical Properties Analysis

4-Methyl-3-trifluoromethylbenzenesulfonamide is a powder that is stored at room temperature .科学研究应用

-

- Trifluoromethyl (TFM, -CF3) group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs .

- The synthesis of these drugs and their uses for various diseases and disorders have been extensively studied .

- The results of these studies have led to the approval of 19 FDA-approved drugs in the past 20 years that contain the TFM group .

-

- Fluorescent probes, which can contain a fluorescent functional group like trifluoromethyl, are powerful tools with vast potential for application in chemical biology .

- These probes can change their fluorescence emission when binding to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment .

- These molecules are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .

-

- A potent and economical series of synthetic 1H-1,2,4-triazol-3-trifluoromethyl benzenesulfonamides have been developed as antimalarial agents .

- Traditional medicinal chemistry principles were used to design and synthesize a set of derivatives as potential antimalarial compounds .

- The results of these studies are still under investigation .

-

Transition Metal-Mediated Trifluoromethylation Reactions

- Trifluoromethyl groups are incorporated into organic motifs using transition metal-mediated construction of C–CF3 bonds .

- This process involves C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- This method has been used to improve the propensity towards further development of agrochemical drugs .

-

Synthesis and Applications of α-Trifluoromethylstyrenes

- α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- They have been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

- Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

-

Fluorine Compounds in Pharmaceuticals and Agrochemicals

- Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

- The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

- This review aims to provide a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

-

Synthesis and Applications of α-Trifluoromethylstyrenes

- α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- They have been successfully utilized in C–F bond activation in a CF 3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

安全和危害

属性

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-5-2-3-6(15(12,13)14)4-7(5)8(9,10)11/h2-4H,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCJHKBWNGPFDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1392999.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1393000.png)

![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)